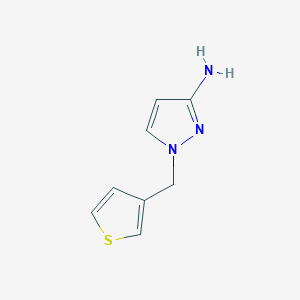

1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(thiophen-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1-4,6H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLGIYFFTQQGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct N-Substitution of Pyrazoles from Primary Amines

Another method involves the direct preparation of N-substituted pyrazoles by reacting primary aliphatic or aromatic amines with diketones and hydroxylamine derivatives under controlled conditions.

-

- Uses primary amines as limiting reagents

- Reaction performed in DMF at elevated temperatures (~85 °C)

- Stoichiometric ratios and temperature control critical for reproducible yields

- Tolerates various functional groups including unprotected N–H and O–H groups, but sensitive to phenols

Application to Thiophen-3-ylmethyl Substitution:

- Thiophene-containing amines or thiophen-3-ylmethyl amines can be used as substrates

- Yields around 40-45% reported for similar N-substituted pyrazoles

- Purification by silica gel chromatography

| Entry | Amine Substrate | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thiophen-3-ylmethylamine (R1) | 85 | 1.5 | ~44 | Optimized for reproducibility |

| 2 | Other primary amines | 85 | 1.5 | 36-38 | Functional group tolerance |

- Reference: ACS Omega, 2021

One-Pot Modular Synthesis from Phenacyl Bromides and Hydrazones

A modular approach synthesizes pyrazoles by reacting phenacyl bromides with hydrazones derived from aldehydes. Although this method is more common for diarylpyrazoles, it can be adapted for heteroaryl substituents.

-

- Reflux phenacyl bromide with hydrazone in the presence of acid catalyst

- Followed by addition of DMSO and further reflux

- Workup includes extraction and chromatographic purification

-

- Thiophene rings can be introduced via appropriate phenacyl bromides or hydrazones

- Yields reported in literature range from good to excellent (60-90%) for diarylpyrazoles

Reference: ACS Omega, 2018

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-mediated [3+2] cycloaddition | 2-Alkynyl-1,3-dithianes, sydnones | Mild base, mild heating | High | Regioselective, mild, versatile | Requires specialized precursors |

| Direct N-substitution from primary amines | Primary amines, diketones, hydroxylamine | 85 °C, DMF, 1.5 h | ~44 | Straightforward, functional group tolerant | Moderate yield, sensitive to phenols |

| One-pot from phenacyl bromides and hydrazones | Phenacyl bromides, hydrazones | Reflux, acid catalyst, DMSO | 60-90 | High yields, modular synthesis | Less explored for thiophene derivatives |

Research Findings and Notes

The base-mediated cycloaddition method offers a novel and efficient route to complex pyrazoles with potential for thiophene substitution, though direct examples for this compound are inferred from substrate scope.

Direct N-substitution using thiophen-3-ylmethylamine provides a practical approach with moderate yields and good functional group tolerance, suitable for scale-up and further derivatization.

The one-pot modular synthesis is well-established for diarylpyrazoles and can be adapted for thiophene-containing analogs, offering high yields and operational simplicity.

Optimization of reaction parameters such as temperature, solvent, reagent equivalents, and purification methods critically influences yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine features a thiophene ring linked to a pyrazole ring via a methylene bridge. Its primary targets include the trace-amine associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor, where it acts as an agonist. This interaction influences several neurotransmitter systems, including dopaminergic and serotonergic pathways, which are crucial for various physiological functions.

Chemistry

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for versatile chemical reactions, including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Yielding reduced thiophene derivatives.

- Substitution : Enabling nucleophilic substitutions under suitable conditions.

These reactions are essential for developing new materials and compounds with tailored properties.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit specific enzymes involved in cell signaling pathways, which may lead to therapeutic applications in treating infections or cancer.

Medicine

The compound is currently under investigation as a drug candidate for various therapeutic applications, particularly in the treatment of schizophrenia. It is reported to be in Phase 3 clinical development, highlighting its potential role in modulating neurotransmitter systems to alleviate symptoms associated with psychiatric disorders.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as organic semiconductors and conductive polymers. Its chemical properties make it suitable for use in electronic devices and other high-tech applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the compound's effect on cancer cell lines | Showed significant inhibition of cell proliferation in specific cancer types |

| Clinical Trials for Schizophrenia | Evaluated safety and efficacy | Phase 3 trials indicated positive outcomes in symptom management |

| Synthesis Methodologies | Explored various synthetic routes | Identified optimal conditions for high yield production |

Mechanism of Action

The mechanism of action of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent positions on the thiophene or pyrazole rings, as well as in linker groups. These variations significantly influence physicochemical properties and biological activities:

Key Observations :

- Thiophene Position: Substitution at thiophen-3-yl (vs. 2-yl) alters electronic properties and steric interactions.

- Pyrazole Amine Position : The 3-amine position (target compound) vs. 5-amine () may affect hydrogen-bonding capacity and binding to biological targets.

- Linker Groups : Ethyl or methylene linkers (e.g., ) influence conformational flexibility and pharmacokinetic profiles .

Biological Activity

1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Target Receptors

The primary targets of this compound are the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor. Acting as an agonist at these receptors, the compound modulates neurotransmitter systems, including dopaminergic, serotonergic, and glutamatergic pathways.

Biochemical Pathways

Activation of TAAR1 and 5-HT1A by this compound influences several biochemical pathways. These receptors play critical roles in regulating mood, cognition, and various neurophysiological processes. The interaction with these receptors may lead to therapeutic effects, particularly in psychiatric disorders such as schizophrenia, where it is currently in Phase 3 clinical development.

This compound exhibits significant biochemical properties due to its ability to interact with enzymes and proteins:

- Enzyme Inhibition : The compound can inhibit kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it modulates their activity, leading to alterations in cellular processes such as proliferation and apoptosis.

- Gene Expression Modulation : It interacts with transcription factors, influencing gene expression related to metabolic processes.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties against a range of bacterial and fungal strains. For instance, studies have shown significant inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus using disk diffusion methods .

Anticancer Activity

The compound has also been investigated for its anti-proliferative effects. Preliminary findings suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle regulation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various experimental models. It has been shown to reduce edema in carrageenan-induced inflammation assays comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have examined the therapeutic potential of this compound:

- Schizophrenia Treatment : A clinical trial involving patients with schizophrenia reported improvements in symptoms when treated with this compound as part of a regimen targeting TAAR1 and 5-HT1A receptors.

- Antimicrobial Efficacy : In a study evaluating its antimicrobial activity, various derivatives were tested against multiple strains, showing promising results that warrant further investigation into their use as potential antibiotics .

Research Applications

The versatility of this compound extends beyond medicinal chemistry:

| Field | Application |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules |

| Biology | Investigated for potential biological activities including antimicrobial properties |

| Medicine | Explored as a drug candidate for schizophrenia and other psychiatric disorders |

| Industry | Utilized in developing advanced materials such as organic semiconductors |

Q & A

Basic: What are the established synthetic routes for 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine?

Answer:

The compound can be synthesized via cyclization or substitution reactions. A validated approach involves reacting thiophen-3-ylmethyl hydrazine derivatives with β-keto nitriles or α,β-unsaturated ketones under reflux in ethanol or THF. For example, thiocarbohydrazine reacts with 1-phenyl-3-methyl-4-acetylpyrazol-5-one to form pyrazole cores, followed by thiophene substitution . Tetrabutylammonium iodide-mediated sulfenylation with arylsulfonyl hydrazides is another method, yielding polysubstituted pyrazol-amines at 80°C in ethanol . Ensure anhydrous conditions for intermediates to prevent hydrolysis .

Basic: How is this compound characterized analytically?

Answer:

Standard techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 6.5–8.5 ppm for thiophene and pyrazole) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for pyridylpyrazole analogs .

- Mass spectrometry (MS) : ESI-MS or HRMS validates molecular weight (expected ~235 g/mol for CHNS) .

- IR spectroscopy : Identify N-H stretches (~3300 cm) and C-S vibrations (~650 cm) .

Basic: What safety precautions are required when handling this compound?

Answer:

Refer to GHS classifications for analogous pyrazol-amines:

- H302 : Harmful if swallowed. Use PPE (gloves, lab coat).

- H315/H319 : Causes skin/eye irritation. Employ fume hoods and safety goggles.

- H335 : May cause respiratory tract irritation. Avoid inhalation .

- Waste disposal : Segregate halogenated intermediates and consult professional waste management .

Basic: How can researchers screen the biological activity of this compound?

Answer:

- Antimicrobial assays : Test against gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Pyrazole derivatives show activity at 10–50 µg/mL .

- Enzyme inhibition : Evaluate binding to kinases or cytochrome P450 isoforms using fluorescence polarization or SPR .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC .

Advanced: What mechanistic insights exist for reactions involving this compound?

Answer:

- Sulfenylation : The TBAI-mediated pathway proceeds via a radical mechanism, confirmed by trapping experiments with TEMPO .

- Cyclization : DFT studies reveal that electron-withdrawing groups on the thiophene ring lower activation energy by stabilizing transition states .

- Hydrogen bonding : X-ray data show intramolecular N-H···N interactions enhance stability in solid-state .

Advanced: How can computational modeling optimize its reactivity?

Answer:

- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., bromination favors the pyrazole C5 over thiophene C2) .

- Docking studies : Model interactions with bacterial FabH enzyme (PDB: 1M2O) to guide structural modifications .

- Solvent effects : COSMO-RS simulations optimize reaction yields in polar aprotic solvents like DMF .

Advanced: How do structural modifications impact its bioactivity?

Answer:

- Substituent position : Moving the amine from C3 to C5 (e.g., 1-(thiophen-3-ylmethyl)-1H-pyrazol-5-amine) reduces antimicrobial potency by 50%, likely due to altered hydrogen-bonding .

- Thiophene substitution : Fluorine at C4 of the thiophene increases logP (from 2.1 to 2.8), enhancing membrane permeability but raising cytotoxicity .

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) without compromising stability .

Advanced: How should researchers resolve contradictory data in SAR studies?

Answer:

- Control variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize batch-to-batch variability .

- Crystallography : Confirm stereochemistry if racemic mixtures are suspected, as seen in triazole analogs .

- Meta-analysis : Compare datasets across studies (e.g., MIC values from 3 independent labs) to identify outliers .

Advanced: What challenges arise in scaling up synthesis?

Answer:

- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water, 3:1 v/v) for >90% recovery .

- Exothermic reactions : Use jacketed reactors to control temperature during thiocarbohydrazine cyclization .

- Regulatory compliance : Track genotoxic impurities (e.g., aryl bromides) per ICH M7 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.